1-Cyclobutylpiperazine dihydrochloride
Overview
Description
1-Cyclobutylpiperazine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 . It has a molecular weight of 213.15 . The compound is a solid at room temperature .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, which could potentially include this compound, involve the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2.2ClH/c1-2-8(3-1)10-6-4-9-5-7-10;;/h8-9H,1-7H2;2*1H . The average mass of the molecule is 213.148 Da .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Antimicrobial Agents
1-Cyclobutylpiperazine dihydrochloride has been applied in the synthesis of new pyridone carboxylic acid antibacterial agents. A study demonstrated the preparation of 1-hydroxypiperazine dihydrochloride and its application in synthesizing potent antibacterial agents, highlighting its significance in developing new antimicrobial compounds (Uno et al., 1989).
Spectroscopic Analysis and Structural Investigations
In-depth spectroscopic investigations, including FT-IR and FT-Raman spectra of 1-cyclobutylpiperazine, have been reported. These studies have been crucial in understanding the vibrational frequencies, structural parameters, and solvent effects on this compound, providing valuable insights into its chemical behavior (Bağlayan et al., 2012).
Applications in Organogels and Hydrogels
Research on cyclo(L-Tyr-L-Lys) and its ε-amino derivatives, related to 1-Cyclobutylpiperazine, has shown potential applications in the formation of organo- and hydrogels. These findings are significant in the development of new materials with potential applications in various fields, including pharmaceuticals and material science (Xie et al., 2009).
Synthesis of Receptor Antagonists
1-Cyclobutylpiperazine derivatives have been used in the synthesis of receptor antagonists, as seen in the synthesis of a histamine H(3) receptor antagonist. This underscores the compound's role in developing pharmaceuticals targeting specific receptors (Pippel et al., 2010).
Photolysis Studies
Studies on the photolysis of compounds like diclobutrazol, which are structurally related to 1-Cyclobutylpiperazine, have been conducted to understand their behavior under UV light. This research is vital for understanding the environmental impact and degradation of such compounds (Clark et al., 1985).
Crystal Structure Analysis
The crystal structure of related compounds like 1-cyclohexylpiperazine has been analyzed, providing insights into their molecular arrangement and interactions. Such studies are fundamental in material science and pharmacology (Chebbi et al., 2016).
Inclusion Complexes and Drug Development
1-Cyclobutylpiperazine derivatives have been studied for their ability to form inclusion complexes with other molecules like β-cyclodextrin, which is essential in drug development and delivery systems (Caira et al., 2001).
Synthesis of Cycloolefins and Heterocycles
Research has been conducted on the reactions of compounds like 1,2-dichlorohexafluorocyclopent-1-ene with nucleophiles, including N-methylpiperazine, a related compound to 1-Cyclobutylpiperazine. Such studies are significant in synthetic chemistry for the production of new olefins and macrofluoroheterocycles (Mir & Shreeve, 1994).
Potential Role in Covid-19 Treatment
A cyclohexylpiperazine derivative, closely related to 1-Cyclobutylpiperazine, has been suggested as a potential strategy for treating Covid-19, highlighting the relevance of such compounds in current medical research (Colabufo et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that piperazine compounds, which 1-cyclobutylpiperazine dihydrochloride is a derivative of, generally target the gaba (gamma-aminobutyric acid) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Piperazine compounds, including this compound, are believed to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis .
Properties
IUPAC Name |
1-cyclobutylpiperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-8(3-1)10-6-4-9-5-7-10;;/h8-9H,1-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDJZAXFNRAMDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976914 | |
Record name | 1-Cyclobutylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61379-68-8 | |
Record name | 1-Cyclobutylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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